molecular formula C12H9ClN4O2S B11036988 7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11036988
M. Wt: 308.74 g/mol
InChI Key: VWNZNXLJFGUQCZ-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorophenyl group at the 7th position and a methylsulfonyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The process is generally efficient and regioselective, yielding the desired triazolopyrimidine derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the heterodimerization of the influenza virus RNA polymerase PA–PB1 subunits, thereby preventing viral replication . Additionally, its cytotoxic effects against cancer cells may be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-Chlorophenyl)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylsulfonyl group at the 6th position enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H9ClN4O2S

Molecular Weight

308.74 g/mol

IUPAC Name

7-(4-chlorophenyl)-6-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H9ClN4O2S/c1-20(18,19)10-6-14-12-15-7-16-17(12)11(10)8-2-4-9(13)5-3-8/h2-7H,1H3

InChI Key

VWNZNXLJFGUQCZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N2C(=NC=N2)N=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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